1-methyl-3-phenoxy-1H-pyrazol-4-amine

Agrochemistry Herbicide Discovery Structure-Activity Relationship

Researchers exploring pyrazole-based herbicides often face potency loss when using regioisomeric mixtures or incorrect substitution patterns. 1-Methyl-3-phenoxy-1H-pyrazol-4-amine (CAS 477698-15-0) resolves this by providing a pure 3-phenoxy scaffold, proven to deliver orders of magnitude higher herbicidal activity than the 5-phenoxy isomer. • Verified 3-phenoxy regioisomer guarantees lead-like potency. • Primary amine handle enables rapid derivatization for SAR library expansion. • Available as free base (97% purity) or HCl salt for aqueous solubility. Reliable stock and global shipping ensure uninterrupted research workflows.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B10903526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenoxy-1H-pyrazol-4-amine
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC2=CC=CC=C2)N
InChIInChI=1S/C10H11N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h2-7H,11H2,1H3
InChIKeyKKVKJAZTCOYHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenoxy-1H-pyrazol-4-amine: Regiospecific Pyrazole Scaffold


1-Methyl-3-phenoxy-1H-pyrazol-4-amine (CAS: 477698-15-0) is a heterocyclic aromatic amine belonging to the 3-phenoxypyrazole class. Its core structure is defined by a pyrazole ring with a specific substitution pattern: a phenoxy group at the 3-position, a methyl group at the 1-position, and a primary amine at the 4-position . This specific regioisomeric arrangement distinguishes it from other phenoxypyrazoles and is a critical determinant of its chemical reactivity and biological activity, particularly in agrochemical applications where the 3-phenoxy configuration is known to confer superior herbicidal potency compared to the 5-phenoxy isomer [1]. It is commonly available as a free base (MW: 189.21 g/mol) or as a more water-soluble hydrochloride salt (CAS: 1431964-25-8) for versatile use in various research settings .

1-Methyl-3-phenoxy-1H-pyrazol-4-amine: Irreplaceable vs. Other Pyrazoles


Substituting 1-methyl-3-phenoxy-1H-pyrazol-4-amine with a generic or closely related pyrazole analog is not scientifically valid due to profound, quantifiable differences in biological activity arising from its specific regioisomeric and substitution pattern. The 3-phenoxy configuration is not interchangeable with the 5-phenoxy isomer; studies have demonstrated that 3-phenoxypyrazoles are, on average, orders of magnitude more active as herbicides than their 5-phenoxypyrazole counterparts [1]. Furthermore, the presence and position of substituents like the 1-methyl and 4-amino groups are critical modulators of potency, crop selectivity, and the weed spectrum [1]. Even minor changes, such as altering the substituents on the phenyl ring, can drastically alter performance [1]. Therefore, replacing this compound with an in-class analog lacking this precise substitution pattern risks a catastrophic loss of activity or a complete change in the intended biological effect.

1-Methyl-3-phenoxy-1H-pyrazol-4-amine: Key Quantitative Evidence


3-Phenoxy Configuration: Superior Herbicidal Activity

The compound's 3-phenoxypyrazole core is the primary determinant of its herbicidal potency. Comparative structure-activity relationship (SAR) studies have shown that 3-phenoxypyrazoles are generally orders of magnitude more active as herbicides than their corresponding 5-phenoxypyrazole regioisomers [1]. This difference is not incremental but represents a qualitative change in biological efficacy, making the 3-phenoxy configuration a critical feature for any herbicidal development program.

Agrochemistry Herbicide Discovery Structure-Activity Relationship

4-Amino Group Derivatization Potential

The presence of a primary amine at the 4-position provides a crucial synthetic handle that differentiates this compound from other simple pyrazoles. This functional group enables a wide range of downstream chemical transformations, such as amide coupling, reductive amination, or diazotization, which are not possible with unsubstituted pyrazole analogs . This makes 1-methyl-3-phenoxy-1H-pyrazol-4-amine a versatile building block for generating diverse chemical libraries, unlike a more inert 1-methyl-3-phenoxypyrazole.

Medicinal Chemistry Synthetic Chemistry Scaffold Synthesis

Free Base vs. Hydrochloride Salt Forms

The compound is available in two distinct physical forms with defined purity specifications, allowing users to select the optimal form for their experimental needs. The free base (CAS: 477698-15-0) is offered at a minimum purity of 95% . The hydrochloride salt (CAS: 1431964-25-8) provides enhanced water solubility and stability, a key differentiating factor for biological assays requiring aqueous solutions . This contrasts with many simple pyrazole analogs which are only available as free bases with limited solubility.

Chemical Procurement Compound Characterization Laboratory Research

1-Methyl-3-phenoxy-1H-pyrazol-4-amine: Recommended Applications


Herbicide Lead Discovery

This compound serves as a foundational scaffold for designing novel herbicides. Its core 3-phenoxypyrazole structure is essential for achieving the high levels of herbicidal activity observed in this class [1]. Researchers should prioritize this compound when exploring SAR around the pyrazole ring, as the regioisomeric advantage is well-established [1].

Focused Compound Library Synthesis

The 4-amino group on the pyrazole ring makes this compound an ideal starting material for creating diverse libraries of derivatives. It can be readily functionalized to explore new chemical space in drug discovery, particularly for targets where pyrazole-based inhibitors or modulators have shown promise [1].

Soluble Scaffold in Biological Assays

For researchers needing a pyrazole scaffold with improved aqueous solubility, the hydrochloride salt form (CAS: 1431964-25-8) is the preferred option . Its enhanced solubility profile makes it more suitable for in vitro and cell-based assays compared to less soluble free base analogs, reducing the confounding effects of precipitation or the need for high concentrations of organic co-solvents.

Probe Development & Target Engagement

The presence of a reactive amine handle allows for the conjugation of this scaffold to biotin, fluorophores, or solid supports. This enables the creation of chemical probes for target identification, affinity purification, or cellular imaging studies, extending its utility beyond simple small-molecule screening [1].

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